molecular formula C24H25Cl2N3O2S B1191791 LCB 03-0110 dihydrochloride

LCB 03-0110 dihydrochloride

Cat. No. B1191791
M. Wt: 490.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

LCB 03-0110 dihydrochloride is a potent c-Src kinase inhibitor (IC50 = 1.3 nM). It is also a potent inhibitor of BTK and Syk, discoidin domain receptor 2 (DDR2) family tyrosine kinases. The mechanism of action is it suppresses LPS-induced activation of macrophages and TGF-β1- induced activation of fibroblasts in vitro. LCB 03-0110 dihydrochloride also inhibits activation of macrophages and fibroblasts and suppresses scar formation in a wound healing model.

Scientific Research Applications

Applications in Wound Healing and Fibrosis Suppression

LCB 03-0110 dihydrochloride demonstrates potential as an effective agent for suppressing fibroinflammation, a key process involved in scarring and various fibrotic pathologies. The compound inhibits several tyrosine kinases, including the c-Src family, which are important for immune cell signaling and inflammatory reactions. In studies, LCB 03-0110 has shown to suppress the proliferation and migration of primary dermal fibroblasts and inhibit the activation of macrophage cells, leading to reduced hypertrophic scar formation without delaying the wound healing process (Sun et al., 2012).

Biohydrogen Production

LCB 03-0110 is also mentioned in the context of lignocellulosic biomass (LCB) applications, particularly in biohydrogen production. The research in this domain focuses on the efficient conversion of LCB to hydrogen, considering factors like substrate characterization, pretreatment techniques, and process economics. It's an active research area that seeks to enhance biohydrogen generation and process biokinetics (Sivagurunathan et al., 2017), (Kumar et al., 2017).

Nanotechnology in Pharmaceutical Applications

Research has been conducted on nano-spray-dried levocetirizine dihydrochloride using mucoadhesive carriers and cyclodextrins for nasal administration. This work delves into the properties of composite powders formed for nasal delivery, assessing factors like particle size, drug liberation, and permeability. The goal is to optimize the delivery mechanism and effectiveness of antihistamines (Mirankó et al., 2023).

Novel Analytical Methods

In the realm of analytical chemistry, methodologies have been developed for rapid identification of isomeric impurities in drugs like cefepime dihydrochloride using liquid chromatography-tandem mass spectrometry. These advancements are crucial for ensuring the purity and safety of pharmaceuticals (Zhao et al., 2005).

properties

Molecular Formula

C24H25Cl2N3O2S

Molecular Weight

490.44

SMILES

OC1=CC=CC(NC2=C3C(C=C(C4=CC=CC(CN5CCOCC5)=C4)S3)=NC=C2)=C1.[H]Cl.[H]Cl

Appearance

Solid powder

synonyms

LCB 03-0110 dihydrochloride; 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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